(S)-7-Bromo-5-fluorochroman-3-amine
Description
(S)-7-Bromo-5-fluorochroman-3-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the compound’s structure can significantly influence its chemical properties and biological activities.
Properties
Molecular Formula |
C9H9BrFNO |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
(3S)-7-bromo-5-fluoro-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-2,6H,3-4,12H2/t6-/m0/s1 |
InChI Key |
PUXILIBOJNIDCY-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](COC2=C1C(=CC(=C2)Br)F)N |
Canonical SMILES |
C1C(COC2=C1C(=CC(=C2)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-5-fluorochroman-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom at the 5th position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Bromo-5-fluorochroman-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-7-Bromo-5-fluorochroman-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-7-Bromo-5-fluorochroman-3-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-7-Bromo-5-chlorochroman-3-amine
- (S)-7-Bromo-5-iodochroman-3-amine
- (S)-7-Bromo-5-methylchroman-3-amine
Uniqueness
(S)-7-Bromo-5-fluorochroman-3-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Biological Activity
(S)-7-Bromo-5-fluorochroman-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a chroman backbone, characterized by a benzene ring fused to a tetrahydrofuran ring. The presence of bromine and fluorine substituents enhances its chemical reactivity, making it a valuable intermediate in drug discovery.
Molecular Formula: C9H8BrFNO
Molecular Weight: 232.07 g/mol
IUPAC Name: (S)-7-Bromo-5-fluoro-2,3-dihydro-1H-chromen-3-amine
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of ubiquitin-specific proteases (USPs). These enzymes play crucial roles in cellular regulation and protein degradation pathways, making this compound relevant for cancer therapy and neurodegenerative diseases.
The compound's mechanism of action involves selective binding to specific proteins and enzymes, influencing their activity. It has shown potential in:
- Inhibiting Ubiquitin-Specific Proteases: This inhibition may lead to altered cellular signaling pathways associated with cancer progression and neurodegeneration.
- Affinity for Amyloid-Beta Plaques: Similar compounds have demonstrated binding affinity for amyloid-beta plaques, suggesting potential relevance in Alzheimer's disease research.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Ubiquitin-Specific Protease Inhibition | Inhibits USPs involved in protein degradation pathways, with implications for cancer therapy. | |
| Amyloid-Beta Binding | Potential relevance in Alzheimer's disease through affinity for amyloid-beta plaques. | |
| Enzyme Interaction | Selectively binds to certain enzymes, influencing their activity. |
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps that require careful optimization of reaction conditions to maximize yield and purity. Recent studies have explored various synthetic routes, including:
- Bromofluorination Techniques: Utilizing iodine(I)/iodine(III) catalysis to achieve enantioenriched products.
- Fluorocyclization Protocols: Implementing mechanochemical methods for efficient synthesis under solvent-free conditions .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest that this compound has favorable gastrointestinal absorption and blood-brain barrier permeability. However, further investigations are necessary to fully elucidate its pharmacokinetic properties and safety profile.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeability | Moderate |
| Toxicity | Preliminary studies indicate low toxicity at therapeutic doses. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
